molecular formula C₆H₁₂O₅ B015279 1,5-Anhydro-d-mannitol CAS No. 492-93-3

1,5-Anhydro-d-mannitol

Cat. No. B015279
CAS RN: 492-93-3
M. Wt: 164.16 g/mol
InChI Key: MPCAJMNYNOGXPB-KVTDHHQDSA-N
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Description

Synthesis Analysis

1,5-Anhydro-d-mannitol is synthesized from D-mannitol via dehydration processes. The dehydration of D-mannitol yields 2,5-anhydro-D-glucitol as one product due to the symmetrical nature of D-mannitol. Acid-catalyzed dehydration allows for the isolation of derivatives, including 2,5-anhydro-4,6-di-O-benzyl-D-glucitol, highlighting its potential as a building block for C-nucleoside synthesis (Edmilson Clarindo de Siqueira, A. Nazarenko, B. Doboszewski, 2013).

Molecular Structure Analysis

The molecular structure of 1,5-Anhydro-d-mannitol derivatives has been elucidated through X-ray crystallography, revealing variations in bond lengths and angles compared to the unesterified parent compound. The crystal structure analysis of 2,5-anhydro-1-O-(p-tolylsulfonyl)-D-mannitol, for instance, provides insights into the conformation and bonding patterns of these derivatives, showcasing their complex and versatile molecular geometry (R. Voll, T. M. Nguyen, F. Fronczek, E. S. Younathan, 1993).

Chemical Reactions and Properties

1,5-Anhydro-d-mannitol undergoes various chemical reactions, serving as a precursor for the synthesis of novel compounds. For example, its derivatives have been used to develop novel low-molecular-mass oil-gelling agents, highlighting its utility in creating new materials with specific physical properties (Takahito Kajiki, S. Komba, 2019).

Physical Properties Analysis

The physical properties of 1,5-Anhydro-d-mannitol and its derivatives, such as solubility, melting point, and crystalline structure, have been extensively studied. The polymorphic forms of anhydrous D-mannitol, for instance, have been characterized to understand the material's stability and behavior under different conditions (C. Botez, P. Stephens, Cletus Nunes, R. Suryanarayanan, 2003).

Chemical Properties Analysis

The chemical properties of 1,5-Anhydro-d-mannitol, including its reactivity, chemical stability, and interaction with other compounds, are central to its applications in synthesis and material science. For example, its role in inhibiting gluconeogenesis in isolated rat hepatocytes underlines its biochemical significance and potential therapeutic applications (Hope C. Stevens, T. Covey, W. Dills, W. Dills, 1985).

Scientific Research Applications

1. Bioconversion in Saccharomyces Cerevisiae

  • Summary of Application: 1,5-Anhydro-D-fructose (AF) was added to cultures of Saccharomyces cerevisiae and converted to 1,5-anhydro-D-glucitol (AG) and 1,5-anhydro-D-mannitol (AM) by two NADPH-dependent 1,5-anhydro-D-fructose reductase (AFR) .
  • Methods of Application: The experiment involved adding 1,5-Anhydro-D-fructose to cultures of Saccharomyces cerevisiae. The conversion to 1,5-anhydro-D-glucitol and 1,5-anhydro-D-mannitol was facilitated by two NADPH-dependent 1,5-anhydro-D-fructose reductase .
  • Results or Outcomes: The experiment demonstrated an in vitro NADP–NADPH cycling system using the AFR-AG ability to reduce AF and oxidize L-xylose. AG production using low concentration of NADPH increased with the addition of L-xylose .

2. Development of Novel Low-Molecular-Mass Oil-gelling Agents

  • Summary of Application: 1,5-Anhydro-D-mannitol was used in the development of a novel low-molecular-mass oil-gelling agent .
  • Methods of Application: Various saturated linear fatty acids with 10 to 18 and 22 carbon atoms were introduced into all the hydroxy groups of 1,5-AG and 1,5-AM .

3. Engineering of d-Mannitol Crystals

  • Summary of Application: d-Mannitol is a common six-carbon sugar alcohol, which is widely used in food, chemical, pharmaceutical, and other industries. It has three polymorphs: β, δ, and α. These different polymorphs have unique physicochemical properties, thus affecting the industrial applications of d-mannitol .
  • Methods of Application: The study involved the engineering of d-Mannitol crystals to control the polymorphic forms. The characteristics of different d-mannitol polymorphs, such as crystal structure, morphology, molecular conformational energy, stability, solubility, and the analytical techniques of d-mannitol polymorphisms were studied .
  • Results or Outcomes: The study provided new ideas for a more personalized design of d-mannitol for various applications, especially as a pharmaceutical excipient .

4. Experimental Control in Glycemic Control Studies

  • Summary of Application: 1,5-Anhydro-D-mannitol is used as an experimental control in studies involving 1,5-Anhydrosorbitol, a short-term marker for glycemic control .
  • Methods of Application: In studies involving 1,5-Anhydrosorbitol, 1,5-Anhydro-D-mannitol is used as an inactive analogue to serve as a control .
  • Results or Outcomes: The use of 1,5-Anhydro-D-mannitol as a control helps in the accurate assessment of the effects of 1,5-Anhydrosorbitol in glycemic control studies .

5. Use in Food Industry

  • Summary of Application: d-Mannitol is a common six-carbon sugar alcohol, which is widely used in food, chemical, pharmaceutical, and other industries . It has superior characteristics, such as low calorific value, no moisture absorption, high stability, and suitability as a sweetener .
  • Methods of Application: d-Mannitol is used in various food products due to its superior characteristics .
  • Results or Outcomes: The use of d-Mannitol in the food industry has been beneficial due to its low calorific value, no moisture absorption, high stability, and suitability as a sweetener .

6. Experimental Control in Glycemic Control Studies

  • Summary of Application: 1,5-Anhydro-D-mannitol is used as an experimental control in studies involving 1,5-Anhydrosorbitol, a short-term marker for glycemic control .
  • Methods of Application: In studies involving 1,5-Anhydrosorbitol, 1,5-Anhydro-D-mannitol is used as an inactive analogue to serve as a control .
  • Results or Outcomes: The use of 1,5-Anhydro-D-mannitol as a control helps in the accurate assessment of the effects of 1,5-Anhydrosorbitol in glycemic control studies .

Safety And Hazards

The safety and hazards of 1,5-Anhydro-d-mannitol have been analyzed in several studies. For instance, a safety data sheet recommends avoiding dust formation, breathing mist, gas or vapors, contacting with skin and eye, and ensuring adequate ventilation .

properties

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c7-1-4-6(10)5(9)3(8)2-11-4/h3-10H,1-2H2/t3-,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCAJMNYNOGXPB-KVTDHHQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701314215
Record name 1,5-Anhydro-D-mannitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Anhydro-d-mannitol

CAS RN

492-93-3
Record name 1,5-Anhydro-D-mannitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=492-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Anhydro-mannitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Anhydro-D-mannitol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name STYRACITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V415COZ8I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
269
Citations
HG Fletcher Jr, HW Diehl - Journal of the American Chemical …, 1952 - ACS Publications
A number ofcrops of crude 1, 5-anhydro-D-mannitol (20.4 g.,[a] 20d ca.—45) were combined and recrystallized from seven parts of ethanol to give 16.3 g. of pure styracitol showing [a] …
Number of citations: 24 0-pubs-acs-org.brum.beds.ac.uk
HG Fletcher Jr, CS Hudson - Journal of the American Chemical …, 1947 - ACS Publications
Until quite recently the chief method of synthesizing the 1, 5-anhydrides of the sugar alcohols has been through the catalytic reduction of" the acetylated 2-hydroxy-glycals. 1 This …
Number of citations: 22 0-pubs-acs-org.brum.beds.ac.uk
HB Sinclair - Carbohydrate research, 1988 - Elsevier
d-Mannitol (1) was converted into 1,5-anhydro-d-mannitol, which was treated consecutively with p-toluenesulfonyl chloride (1 mol. equiv.) and benzoyl chloride (3 mol. equiv.), to …
J Szafranek, A Wisniewski - Journal of Chromatography A, 1978 - Elsevier
The reactions of d-mannitol with concentrated hydrochloric acid were studied under different conditions and the structures of the products were determined by means of gas …
T Kajiki, S Komba - Journal of Applied Glycoscience, 2019 - jstage.jst.go.jp
We have developed a novel low-molecular-mass oil-gelling agent that is electrically neutral, has no nitrogen atoms and consists only of cyclic sugar alcohols and saturated linear fatty …
Number of citations: 6 www.jstage.jst.go.jp
S Izumi, T Hirota, K Yoshinaga, J Abe - Journal of Applied …, 2012 - jstage.jst.go.jp
1, 5-Anhydro-D-fructose (AF) was added to cultures of Saccharomyces cerevisiae and converted to 1, 5-anhydro-D-glucitol (AG) and 1, 5-anhydro-D-mannitol (AM) by two NADPH-…
Number of citations: 7 www.jstage.jst.go.jp
N Hossain, B Wroblowski, A Van Aerschot… - The Journal of …, 1998 - ACS Publications
2‘-Deoxy-d-mannitol nucleosides with a purine base moiety have been conveniently synthesized starting from 1,5-anhydro-4,6-O-benzylidene-d-glucitol. The 3-OH function of 1,5-…
Number of citations: 27 0-pubs-acs-org.brum.beds.ac.uk
RK Ness, HG Fletcher Jr - Journal of the American Chemical …, 1953 - ACS Publications
Treatment of the known l, 3, 4, 5-tetrabenzoyl-/9-D-fructose with hydrogen bromide in glacial acetic acid has led to the iso-lation of tetrabenzoyl-dD-fructopyranosyl bromide in a …
Number of citations: 22 0-pubs-acs-org.brum.beds.ac.uk
MJ Pérez-Pérez, E De Clercq, P Herdewijn - Bioorganic & medicinal …, 1996 - Elsevier
Nucleoside analogues containing a 2-deoxy-1,5-anhydro-D-mannitol and a pyrimidine base moiety were synthesized starting from D-glucose via a nucleophilic opening of an epoxide …
B Matsuhiro, AB Zanlungo - Carbohydrate Research, 1978 - Elsevier
Examples of reactions leading to anhydro rings, through internal, nucleophilic dispIacement of tosyloxy groups, are the syntheses of the dialkyl dithioacetals of 2, 5-anhydro-D-ribose, …

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